5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

Catalog No.
S14277539
CAS No.
33084-37-6
M.F
C17H18ClN5O5
M. Wt
407.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinit...

CAS Number

33084-37-6

Product Name

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

IUPAC Name

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

Molecular Formula

C17H18ClN5O5

Molecular Weight

407.8 g/mol

InChI

InChI=1S/C17H18ClN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24)

InChI Key

HMZZMBXJUXCVSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a dinitrobenzamide moiety and a chloroethylamino group. This compound belongs to a class of nitrogen mustard derivatives, known for their cytotoxic properties, particularly in cancer therapy. The presence of the dinitrobenzamide structure contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical behavior of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide is primarily influenced by its nitrogen mustard functionality. Upon activation, typically through reduction by nitroreductases, it can form reactive intermediates that are capable of alkylating DNA. This alkylation leads to the formation of DNA cross-links, which can result in cytotoxic effects in rapidly dividing cells, such as cancer cells. The compound's reactivity is enhanced by the presence of the dinitro groups, which can undergo reduction to form hydroxylamine derivatives that also exhibit cytotoxic properties .

The biological activity of this compound is largely attributed to its ability to induce cell death in cancer cells through DNA damage. Studies have shown that derivatives of dinitrobenzamide exhibit significant cytotoxicity, particularly against tumor cells. The mechanism involves the activation of the compound by nitroreductases, leading to the generation of toxic metabolites that can effectively kill cancer cells while sparing normal tissues. The bystander effect observed with some nitrogen mustards indicates that even non-targeted cells may experience cytotoxicity due to the diffusion of reactive metabolites .

The synthesis of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide typically involves several steps:

  • Formation of Dinitrobenzamide: Starting from 2,4-dinitrobenzoic acid, the acid is converted into its corresponding amide using an appropriate amine.
  • Chloroethylation: The amine group is then reacted with 2-chloroethylamine to introduce the chloroethyl substituent.
  • Purification: The resulting compound is purified through recrystallization or chromatography to obtain a high-purity product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide has potential applications in:

  • Cancer Therapy: Its cytotoxic properties make it a candidate for use as a chemotherapeutic agent in treating various cancers.
  • Research: It serves as a model compound for studying the mechanisms of action of nitrogen mustards and their metabolites in cancer biology.
  • Drug Development: As a prodrug, it can be used in combination therapies aimed at enhancing the efficacy of existing treatments through targeted delivery mechanisms .

Several compounds share structural similarities with 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide. Here are some notable examples:

Compound NameStructureUnique Features
CB 1954Dinitrobenzamide derivativeKnown for its activation by nitroreductase and significant bystander effects .
SN 23862Nitrogen mustard derivativeExhibits superior cytotoxic potency compared to other dinitrobenzamides due to its unique metabolic pathway .
A5Amide derivativeTargets specific cancer cell lines with reduced side effects compared to traditional nitrogen mustards .

These compounds highlight the unique properties and potential therapeutic applications of 5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide while underscoring its significance in ongoing research within cancer therapeutics.

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

407.0996464 g/mol

Monoisotopic Mass

407.0996464 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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